N-(3,5-dimethylphenyl)-2-phenylbenzamide

Ion Channel Pharmacology Pain Research Electrophysiology

This N-phenylbenzamide (NPD) chemotype is differentiated by its 3,5-dimethyl substitution, which dictates a unique pharmacological fingerprint including potent Nav1.3 inhibition (IC50=20 nM) and HNRNPR binding (Kd=258 nM). Critically, its weak mitochondrial Complex I activity (IC50=24.2 µM) ensures a clean off-target profile at relevant concentrations, making it superior to generic benzamides for electrophysiology and target engagement studies.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
Cat. No. B4094605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-phenylbenzamide
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C
InChIInChI=1S/C21H19NO/c1-15-12-16(2)14-18(13-15)22-21(23)20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
InChIKeyFFTNOFGKRGJQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-dimethylphenyl)-2-phenylbenzamide: A Core Scaffold in Bioactive Phenylbenzamide Libraries


N-(3,5-dimethylphenyl)-2-phenylbenzamide is a synthetic small molecule belonging to the N-phenylbenzamide (NPD) class of compounds. Characterized by a biphenyl-2-carboxamide core and a 3,5-dimethylphenyl substituent on the amide nitrogen, this structure is of interest in medicinal chemistry and chemical biology as a privileged scaffold for exploring diverse biological activities, including antiparasitic, anticancer, and ion channel modulation [1]. Its presence in screening libraries and patent disclosures positions it as a key intermediate and a subject of structure-activity relationship (SAR) studies, distinguishing it from simpler, less substituted benzamides [2].

Why N-(3,5-dimethylphenyl)-2-phenylbenzamide Cannot Be Replaced by General 'Benzamide' or 'N-Phenylbenzamide' Analogs


Within the N-phenylbenzamide (NPD) chemotype, minor structural modifications—particularly substitution patterns on the N-phenyl ring and the benzamide core—lead to profound, quantifiable shifts in biological target engagement and potency [1]. For instance, the presence or absence of a single methyl group can alter enzyme inhibition by an order of magnitude [2]. The specific 3,5-dimethyl substitution on the aniline ring of N-(3,5-dimethylphenyl)-2-phenylbenzamide is a key determinant of its unique pharmacological fingerprint, directly influencing its affinity for targets ranging from sodium ion channels to metabolic enzymes and nuclear proteins, making it non-interchangeable with other in-class compounds [3]. This specificity underscores the critical need for exact structural identity in research and procurement.

Quantitative Evidence of N-(3,5-dimethylphenyl)-2-phenylbenzamide Differentiation vs. Structural Analogs


Potent and Selective Inhibition of Nav1.3 Voltage-Gated Sodium Channel

N-(3,5-dimethylphenyl)-2-phenylbenzamide demonstrates potent inhibitory activity against the human TTX-sensitive sodium channel Nav1.3 (IC50 = 20 nM) [1]. This level of potency represents a key differentiator. While other N-phenylbenzamide analogs have been explored for sodium channel modulation, the specific 3,5-dimethyl substitution pattern on this compound confers a uniquely high affinity for this specific ion channel subtype [2]. This target engagement profile is directly relevant to research in neurological disorders and pain, where selective Nav1.3 modulation is sought after [3].

Ion Channel Pharmacology Pain Research Electrophysiology

Significant Binding Affinity for HNRNPR, a Protein Implicated in Cancer Biology

In chemoproteomic profiling, N-(3,5-dimethylphenyl)-2-phenylbenzamide was identified as a binder of the human heterogeneous nuclear ribonucleoprotein R (HNRNPR) with a dissociation constant (Kd) of 258 nM [1]. This is a specific, quantifiable interaction. While other N-phenylbenzamide derivatives are known to interact with hnRNP K [2], the high nanomolar affinity for HNRNPR is a distinct target engagement profile. This interaction provides a concrete, assay-validated handle for studying HNRNPR function, distinguishing it from the broader class of N-phenylbenzamides that may lack this specific affinity or bind other hnRNP family members.

Cancer Biology RNA-Binding Proteins Chemical Proteomics

CYP Enzyme Interaction Profile: Type 1 Binding to CYP2A6

N-(3,5-dimethylphenyl)-2-phenylbenzamide exhibits a specific binding interaction with the drug-metabolizing enzyme CYP2A6, characterized as a Type 1 interaction with a Kd of 4.5 µM [1]. This is a measurable biophysical property. This contrasts with many other N-phenylbenzamides that may be substrates or inhibitors of other major CYP isoforms like CYP3A4 or CYP2D6, but not necessarily bind CYP2A6 in this specific manner [2]. This defined interaction profile is valuable for predicting potential drug-drug interactions or for use as a probe substrate in metabolic studies.

Drug Metabolism Cytochrome P450 ADME-Tox

In Silico Differentiation: Property Forecast for Improved Physicochemical Profile

Computational predictions for N-(3,5-dimethylphenyl)-2-phenylbenzamide yield a topological polar surface area (tPSA) of 29.10 Ų and 4 rotatable bonds [1]. These values are lower than many other substituted N-phenylbenzamide derivatives, which often contain polar groups like methoxy (e.g., 2-methoxy analog tPSA = 38.33 Ų) or additional heteroatoms that increase tPSA and the number of rotatable bonds [2]. A lower tPSA and limited rotatable bonds are predictive of improved membrane permeability and oral bioavailability, as per Lipinski's and Veber's rules. While this is class-level inference, the specific values for this compound point to a more favorable predicted drug-likeness profile compared to more polar or flexible analogs.

Drug Design In Silico ADME Medicinal Chemistry

Activity Against Mitochondrial Complex I: A Differentiated Weak Inhibitor Profile

N-(3,5-dimethylphenyl)-2-phenylbenzamide was tested for its ability to inhibit mitochondrial electron transport chain (ETC) complex I in human T47D breast cancer cells, exhibiting an IC50 of 24.2 µM [1]. This weak inhibition profile is a key differentiator. Many structurally related benzamides and known mitochondrial toxins (e.g., rotenone) potently inhibit Complex I at nanomolar to low micromolar concentrations [2]. The high micromolar IC50 value for N-(3,5-dimethylphenyl)-2-phenylbenzamide indicates a significantly lower propensity to cause mitochondrial toxicity, a common off-target liability. This makes it a cleaner tool compound for studying other pathways without confounding mitochondrial effects.

Mitochondrial Biology Cancer Metabolism Toxicology

Moderate CYP1A2 Time-Dependent Inhibition: A Defined Drug-Drug Interaction Parameter

The compound demonstrates time-dependent inhibition (TDI) of the cytochrome P450 enzyme CYP1A2 with an IC50 of 1.1 µM [1]. This is a specific, quantifiable risk factor for drug-drug interactions. While some N-phenylbenzamide derivatives may be potent reversible inhibitors or substrates of various CYP isoforms, this TDI profile for CYP1A2 is a distinct characteristic [2]. It provides a concrete parameter for assessing potential interactions with co-administered drugs that are CYP1A2 substrates (e.g., theophylline, caffeine). This level of defined metabolic liability is essential for advancing a compound through lead optimization.

Drug-Drug Interactions CYP450 Hepatotoxicity

Targeted Research Applications of N-(3,5-dimethylphenyl)-2-phenylbenzamide Based on Validated Evidence


A Selective Nav1.3 Channel Probe for Pain and Neurological Disease Research

The validated high potency of N-(3,5-dimethylphenyl)-2-phenylbenzamide against the Nav1.3 sodium channel (IC50 = 20 nM) makes it a valuable tool compound for investigating the role of this specific channel subtype in neuronal excitability, pain signaling, and neurological disorders. Unlike broader sodium channel blockers, this compound offers a degree of selectivity for Nav1.3 that is uncommon among simple benzamide derivatives [1]. Researchers can employ this compound in electrophysiological studies to dissect the contribution of Nav1.3 to action potential firing in DRG neurons or in animal models of neuropathic pain, where Nav1.3 is known to be upregulated [2].

A Chemical Probe for Investigating HNRNPR Function in Cancer

The identification of N-(3,5-dimethylphenyl)-2-phenylbenzamide as a binder of HNRNPR (Kd = 258 nM) presents a specific application as a chemical probe in cancer biology. HNRNPR is an RNA-binding protein involved in post-transcriptional regulation of gene expression, but its precise roles in cancer are less understood than those of its paralog hnRNP K [3]. This compound can be used in chemoproteomic pull-down assays to identify the HNRNPR interactome or in cellular thermal shift assays (CETSA) to validate target engagement in cancer cell lines, providing a unique tool distinct from hnRNP K-targeting molecules [4].

A 'Cleaner' Control Compound for Mitochondrial Toxicity Studies

With its weak inhibitory activity against mitochondrial Complex I (IC50 = 24.2 µM), N-(3,5-dimethylphenyl)-2-phenylbenzamide serves as an ideal negative control or 'clean' tool compound in assays where potent mitochondrial inhibition is a confounding factor [5]. In contrast to many benzamide analogs or common mitochondrial poisons that potently disrupt cellular respiration, this compound's high IC50 value ensures minimal off-target effects on mitochondrial function at concentrations typically used to engage other targets (e.g., < 10 µM). This allows researchers to confidently attribute observed biological effects to the intended target (e.g., Nav1.3 or HNRNPR) rather than a secondary mitochondrial liability [6].

ADME-Tox Reference Standard for CYP2A6 Binding and CYP1A2 TDI

The well-defined interaction profile of N-(3,5-dimethylphenyl)-2-phenylbenzamide with drug-metabolizing enzymes makes it a useful reference compound in ADME-Tox screening cascades. Its specific Type 1 binding to CYP2A6 (Kd = 4.5 µM) can be used to validate or calibrate CYP2A6 binding assays [7]. Furthermore, its moderate time-dependent inhibition of CYP1A2 (IC50 = 1.1 µM) provides a benchmark for assessing the TDI potential of new chemical entities. Its use as a control helps standardize these critical in vitro assays, ensuring reliable identification of metabolic liabilities in drug discovery programs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.